molecular formula C8H11ClFN B2708012 3-Fluoro-N,2-dimethylaniline;hydrochloride CAS No. 2413886-09-4

3-Fluoro-N,2-dimethylaniline;hydrochloride

Cat. No.: B2708012
CAS No.: 2413886-09-4
M. Wt: 175.63
InChI Key: BIZQGLCQKSJCKO-UHFFFAOYSA-N
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Description

3-Fluoro-N,2-dimethylaniline hydrochloride is a halogenated aromatic amine derivative featuring a fluorine atom at the 3-position of the benzene ring, a methyl group at the 2-position, and a dimethylamine group (-N(CH₃)₂) protonated as a hydrochloride salt. This compound is structurally related to substituted anilines, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science. The hydrochloride salt enhances solubility in polar solvents and stabilizes the amine for synthetic applications .

Properties

IUPAC Name

3-fluoro-N,2-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6-7(9)4-3-5-8(6)10-2;/h3-5,10H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNRQOACJDKWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N,2-dimethylaniline;hydrochloride typically involves the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of aniline with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acylated product is then reduced to form the corresponding amine.

    Fluorination: The amine is then fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

    Methylation: The fluorinated product is methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide.

    Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N,2-dimethylaniline;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form the corresponding amine or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are used in substitution reactions.

Major Products:

Scientific Research Applications

3-Fluoro-N,2-dimethylaniline;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-N,2-dimethylaniline;hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Halogen-Substituted N,2-Dimethylaniline Hydrochlorides

The substitution of halogens (F, Cl, Br) at the 3-position of the benzene ring significantly impacts electronic properties, solubility, and reactivity. Key analogs include:

Compound Name CAS Number Substituent (Position) Amine Group Key Properties/Applications Reference
3-Fluoro-N,2-dimethylaniline HCl Not Provided F (3) N,2-dimethyl Enhanced electron-withdrawing effect
3-Chloro-N,2-dimethylaniline HCl 957062-82-7 Cl (3) N,2-dimethyl Industrial use; higher lipophilicity
5-Bromo-N,2-dimethylaniline HCl 1225539-47-8 Br (5) N,2-dimethyl Discontinued; potential synthetic utility
3-Bromo-N,2-dimethylaniline Not Provided Br (3) N,2-dimethyl Discontinued; structural analog

Key Observations:

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature decreases electron density at the aromatic ring compared to Cl or Br, influencing electrophilic substitution patterns .
  • Solubility : Hydrochloride salts improve aqueous solubility. The smaller size of fluorine may enhance solubility relative to bulkier halogens like Br .
  • Stability : Chloro derivatives are commonly used in industrial settings due to cost and stability, while bromo analogs are less prevalent .

Positional Isomers and N-Substitution Variants

Variations in substituent positions and amine substitution alter reactivity and applications:

Compound Name Substituent (Position) Amine Group Key Differences Reference
3-Fluoro-N,N-dimethylaniline F (3) N,N-dimethyl Free base form; used in NMR studies
4-Fluoro-N,N-dimethylaniline F (4) N,N-dimethyl Para-substitution alters electronic effects
3-Chloro-N,N-dimethylaniline Cl (3) N,N-dimethyl Used in cross-coupling reactions

Key Observations:

  • N,N-Dimethyl vs.
  • Positional Isomerism : 3-Fluoro substitution (meta) induces different electronic effects compared to 4-fluoro (para), affecting regioselectivity in further functionalization .

Physicochemical Properties

  • NMR Shifts :
    • Computational studies on 3-fluoro-N,N-dimethylaniline show distinct ¹³C NMR shifts (e.g., δ = 112.8 ppm for aromatic CH) due to fluorine’s electronegativity .
    • Protonation in the hydrochloride form would deshield aromatic protons, shifting signals upfield.
  • Melting Point/Solubility : Hydrochloride salts generally exhibit higher melting points and improved water solubility vs. free bases.

Biological Activity

3-Fluoro-N,2-dimethylaniline;hydrochloride is a compound with notable biological activity, primarily due to the presence of the fluorine atom and dimethylamino groups. This article explores its chemical properties, biological interactions, and potential applications in various fields, including medicinal chemistry and industrial processes.

  • Molecular Formula : C8H10FN
  • Molecular Weight : 139.17 g/mol
  • IUPAC Name : 3-fluoro-N,2-dimethylaniline
  • InChI Key : BIZQGLCQKSJCKO-UHFFFAOYSA-N

The compound is characterized by its aromatic amine structure, which allows it to participate in various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution. The fluorine atom significantly influences its reactivity and biological properties.

The mechanism of action of 3-Fluoro-N,2-dimethylaniline involves its interaction with specific molecular targets. The fluorine atom enhances binding affinity to certain enzymes and receptors. This interaction can modulate biological processes leading to various pharmacological effects.

Antimicrobial Activity

Research has shown that compounds similar to 3-Fluoro-N,2-dimethylaniline exhibit significant antimicrobial properties. For instance, studies indicated that derivatives with fluorinated groups demonstrated activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates .

CompoundMinimum Inhibitory Concentration (MIC)Activity
3-Fluoro-N,2-dimethylanilineTBDAntistaphylococcal activity
3-Fluoro-4-methylanilineTBDAntitubercular activity

Anti-inflammatory Potential

The anti-inflammatory effects of similar compounds have been investigated with respect to their ability to modulate the NF-κB pathway. Some derivatives showed a decrease in NF-κB activity by approximately 9%, indicating a potential for anti-inflammatory applications .

Cytotoxicity Studies

Cytotoxicity assays have revealed that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For example, compounds with specific substituents on the phenyl ring demonstrated significant inhibition of cell proliferation in various cancer cell lines .

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of 3-fluoro-N,2-dimethylaniline against bacterial strains. Results indicated a promising antibacterial profile with potential application in developing new antimicrobial agents.
  • Inflammation Modulation : Another investigation focused on the compound's ability to inhibit inflammatory pathways in vitro, suggesting its utility in treating inflammatory diseases.

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of anilines. The presence of electron-withdrawing groups like fluorine can enhance the pharmacological profile of these compounds by increasing their lipophilicity and altering their interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-N,2-dimethylaniline hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, fluorination of 2-methylaniline derivatives using fluorinating agents (e.g., Selectfluor™) in polar aprotic solvents (e.g., DMF) at 60–80°C achieves selective substitution at the 3-position . Optimization includes controlling stoichiometry (1:1.2 molar ratio of substrate to fluorinating agent) and reaction time (4–6 hours) to minimize byproducts like over-fluorinated species. Post-synthesis, hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous diethyl ether .

Q. How should researchers characterize the purity and structural integrity of 3-fluoro-N,2-dimethylaniline hydrochloride?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 column with mobile phase (acetonitrile:water, 70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .
  • NMR : 19F^{19}\text{F}-NMR (282 MHz) to confirm fluorine substitution at the 3-position (δ = -112 ppm), and 1H^{1}\text{H}-NMR (500 MHz) to verify methyl group signals (δ 2.2–2.5 ppm for N-methyl and 2.5–2.8 ppm for 2-methyl) .
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion peak [M+H]+^+ at m/z 172.1 .

Q. What are the critical stability considerations for storing 3-fluoro-N,2-dimethylaniline hydrochloride in solution?

  • Methodological Answer :

  • Solid Form : Store at 4°C in airtight, light-protected containers to prevent hygroscopic degradation and oxidation .
  • Solution Form : Prepare stock solutions in anhydrous acetonitrile or DMSO, aliquot into sealed vials, and store at -20°C. Avoid freeze-thaw cycles (>3 cycles reduce stability by ~30%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3-fluoro-N,2-dimethylaniline hydrochloride?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Validate using:

  • Dose-Response Curves : Test across 5–6 log units (1 nM–100 µM) in triplicate.
  • Cell Line-Specific Factors : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for metabolic differences .
  • Off-Target Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding .

Q. What computational strategies are effective for predicting the reactivity of 3-fluoro-N,2-dimethylaniline hydrochloride in multi-step syntheses?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic aromatic substitution barriers.
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., GPCRs), focusing on fluorine’s electrostatic contributions .
  • Machine Learning : Train models on existing fluorinated aniline datasets to predict regioselectivity in novel reactions .

Q. How can in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) be accurately measured for this compound?

  • Methodological Answer :

  • Rodent Studies : Administer 10 mg/kg intravenously (IV) and orally (PO) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours.

  • LC-MS/MS Analysis : Quantify using a stable isotope-labeled internal standard (e.g., 13C^{13}\text{C}-analogue) to minimize matrix effects. Calculate bioavailability (F) using:
    F=AUCPOAUCIV×100%F = \frac{\text{AUC}_{\text{PO}}}{\text{AUC}_{\text{IV}}} \times 100\%

  • Metabolite Profiling : Identify phase I/II metabolites via high-resolution mass spectrometry (HRMS) .

Q. What experimental designs are suitable for studying the compound’s role in modulating neurotransmitter receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3H^{3}\text{H}-labeled antagonists (e.g., 3H^{3}\text{H}-spiperone for dopamine D2 receptors) in competition assays. Calculate KiK_i values using Cheng-Prusoff equation:
    Ki=IC501+[L]KdK_i = \frac{\text{IC}_{50}}{1 + \frac{[L]}{K_d}}

  • Electrophysiology : Patch-clamp recordings in transfected HEK cells expressing human serotonin 5-HT3A_{3A} receptors to assess ion current inhibition .

Notes on Evidence Utilization

  • Synthesis & Stability : provides direct synthetic protocols, while and offer general stability guidelines for hydrochloride salts.
  • Analytical Methods : (pyridoxine hydrochloride analysis) and 15 (NMR data) inform characterization techniques.
  • Biological Studies : (kinase inhibitor data) and 19 (fluorinated analogs) guide pharmacological assay design.

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